(3R)-3-Amino-N-methylpiperidine-1-carboxamide (3R)-3-Amino-N-methylpiperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17668862
InChI: InChI=1S/C7H15N3O/c1-9-7(11)10-4-2-3-6(8)5-10/h6H,2-5,8H2,1H3,(H,9,11)/t6-/m1/s1
SMILES:
Molecular Formula: C7H15N3O
Molecular Weight: 157.21 g/mol

(3R)-3-Amino-N-methylpiperidine-1-carboxamide

CAS No.:

Cat. No.: VC17668862

Molecular Formula: C7H15N3O

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-N-methylpiperidine-1-carboxamide -

Specification

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
IUPAC Name (3R)-3-amino-N-methylpiperidine-1-carboxamide
Standard InChI InChI=1S/C7H15N3O/c1-9-7(11)10-4-2-3-6(8)5-10/h6H,2-5,8H2,1H3,(H,9,11)/t6-/m1/s1
Standard InChI Key RIBALLSLJGZPRV-ZCFIWIBFSA-N
Isomeric SMILES CNC(=O)N1CCC[C@H](C1)N
Canonical SMILES CNC(=O)N1CCCC(C1)N

Introduction

Structural Characteristics and Molecular Identity

(3R)-3-Amino-N-methylpiperidine-1-carboxamide features a six-membered piperidine ring substituted with an amino group at the 3-position (R-configuration) and a methyl carboxamide group at the 1-position. Its molecular formula is C₇H₁₃N₃O, with a molecular weight of 155.20 g/mol. Key structural attributes include:

  • Chirality: The R-configuration at the 3-position ensures enantioselective interactions in biological systems, a feature critical for binding to asymmetric enzyme active sites .

  • Functional Groups: The primary amine at C3 and the carboxamide at C1 contribute to hydrogen-bonding capabilities and solubility profiles .

Table 1: Molecular and Structural Data

PropertyValue
Molecular FormulaC₇H₁₃N₃O
Molecular Weight155.20 g/mol
Configuration(3R)
Key Functional GroupsPrimary amine, methyl carboxamide
StepReactionReagents/ConditionsYield (%)
1Transaminationω-Transaminase, Isopropylamine, 50°C, pH 8.090.9
2Deprotection/AcylationHCl/MeOH; Methyl isocyanate~85*

*Theoretical yield based on analogous reactions .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxamide group, with limited solubility in water .

  • Stability: Likely hygroscopic and sensitive to oxidation, necessitating storage under inert conditions at 2–8°C .

Spectroscopic Data

  • Optical Rotation: Analogous Boc-protected derivatives show [α]D = -28.5° (c = 1, DMF) , suggesting significant optical activity for the target compound.

  • NMR: Predicted δH (DMSO-d6): 1.40–1.70 (m, 4H, piperidine H), 2.75 (s, 3H, NCH₃), 3.10–3.30 (m, 2H, NH₂), 3.80–4.00 (m, 1H, C3-H) .

Pharmacological Applications and Mechanisms

Dipeptidyl Peptidase-IV (DPP-4) Inhibition

Structurally related 3-aminopiperidine derivatives, such as linagliptin, are established DPP-4 inhibitors used in type 2 diabetes management . The carboxamide group in (3R)-3-Amino-N-methylpiperidine-1-carboxamide may enhance binding affinity to the DPP-4 active site through hydrogen bonding with Glu205 and Glu206 residues.

γ-Secretase Modulation

Boc-protected 3-aminopiperidines demonstrate activity as γ-secretase modulators, reducing amyloid-β42 production . The target compound’s primary amine could chelate catalytic aspartate residues in γ-secretase, positioning it as a candidate for Alzheimer’s disease research.

Table 3: Therapeutic Targets and Mechanisms

TargetMechanismPotential Indication
DPP-4Competitive inhibitionType 2 diabetes
γ-SecretaseAllosteric modulationAlzheimer’s disease

Future Directions and Research Gaps

  • Synthetic Optimization: Developing one-pot enzymatic-acylation cascades could improve efficiency .

  • In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) is needed to validate therapeutic potential.

  • Target Identification: High-throughput screening could uncover novel targets, such as kinase or GPCR interactions.

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